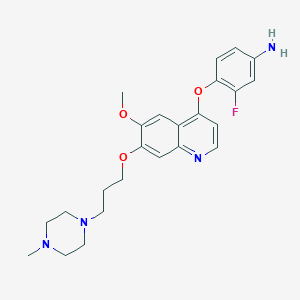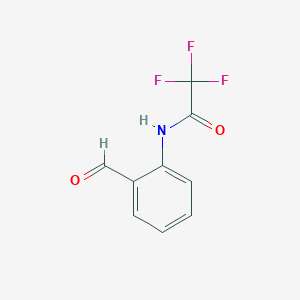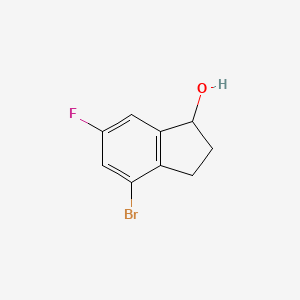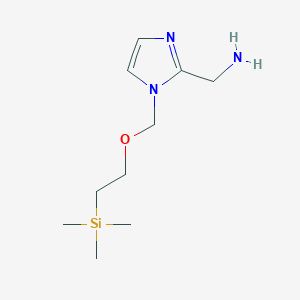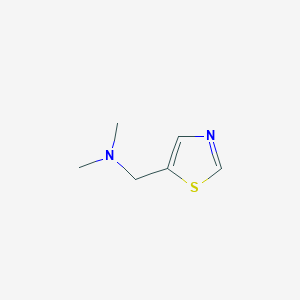
5-Thiazolemethanamine,N,N-dimethyl-(9CI)
Vue d'ensemble
Description
5-Thiazolemethanamine,N,N-dimethyl-(9CI) is a heterocyclic organic compound that features a thiazole ring substituted with a dimethylaminomethyl group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolemethanamine,N,N-dimethyl-(9CI) can be achieved through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with thioamides under acidic conditions. Another method includes the cyclization of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform .
Industrial Production Methods
Industrial production of thiazole derivatives often involves the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups.
Analyse Des Réactions Chimiques
Types of Reactions
5-Thiazolemethanamine,N,N-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the dimethylaminomethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
5-Thiazolemethanamine,N,N-dimethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of 5-Thiazolemethanamine,N,N-dimethyl-(9CI) involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: The parent compound, known for its aromaticity and biological activity.
5-Methylthiazole: A similar compound with a methyl group at the 5-position.
2-Aminothiazole: Features an amino group at the 2-position, known for its antimicrobial properties
Uniqueness
5-Thiazolemethanamine,N,N-dimethyl-(9CI) is unique due to the presence of the dimethylaminomethyl group, which can enhance its solubility and reactivity. This substitution can also influence its biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H10N2S |
|---|---|
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C6H10N2S/c1-8(2)4-6-3-7-5-9-6/h3,5H,4H2,1-2H3 |
Clé InChI |
KPPSPOPQZZDHPC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CN=CS1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
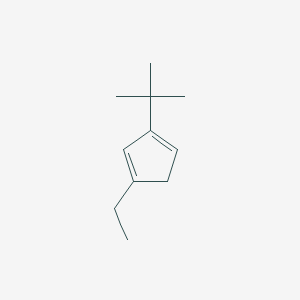
![tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B8718083.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]glycine](/img/structure/B8718096.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8718107.png)
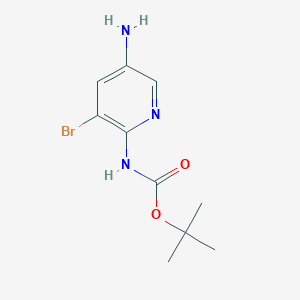
![1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole](/img/structure/B8718122.png)
![tert-butyl 5-(benzylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8718125.png)
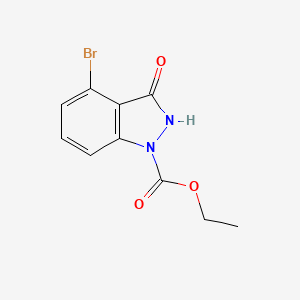

![6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane](/img/structure/B8718150.png)
